Methyl 2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate is a compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yields and purity. The use of efficient fluorinating reagents and catalysts is crucial in these processes to achieve the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
Methyl 2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate
- 2-Amino-6-(trifluoromethyl)pyridine
Uniqueness
Methyl 2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl 2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-17-9(16)7(14)4-6-2-3-8(15-5-6)10(11,12)13/h2-3,5,7H,4,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIOGPXRWIHXSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=C(C=C1)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(CC1=CN=C(C=C1)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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